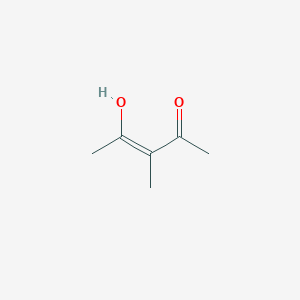
(Z)-4-hydroxy-3-methylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxy-3-methylpent-3-en-2-one, also known as HMP, is a natural product that is found in various plants and fruits. It has been identified as a potential bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxy-3-methylpent-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been shown to activate various cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes, and the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cellular signaling pathways. This compound has also been shown to have beneficial effects on various organs and systems, including the cardiovascular system, the nervous system, and the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using (Z)-4-hydroxy-3-methylpent-3-en-2-one in lab experiments include its natural origin, its diverse biological activities, and its availability. However, there are also some limitations to using this compound in lab experiments, including its variability in composition, its potential toxicity at high doses, and the lack of standardized methods for its extraction and purification.
Future Directions
There are several future directions for the research on (Z)-4-hydroxy-3-methylpent-3-en-2-one, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications. The use of this compound in combination with other bioactive compounds may also be explored to enhance its biological activities. Additionally, the effects of this compound on the gut microbiome and its potential role in the prevention and treatment of gut-related diseases may also be investigated.
Conclusion:
In conclusion, this compound is a natural product with diverse biological activities and potential therapeutic applications. The synthesis of this compound can be achieved through various methods, and its mechanism of action is related to its antioxidant and anti-inflammatory properties. This compound has beneficial effects on various organs and systems, but there are also limitations to using it in lab experiments. Future research on this compound may lead to the development of new therapeutic agents for the prevention and treatment of various chronic diseases.
Synthesis Methods
The synthesis of (Z)-4-hydroxy-3-methylpent-3-en-2-one can be achieved through various methods, including natural extraction from plants, chemical synthesis, and microbial fermentation. The most common method for the synthesis of this compound is through natural extraction from plants, such as the leaves of the tea plant (Camellia sinensis) and the fruit of the persimmon (Diospyros kaki). Chemical synthesis involves the use of chemical reactions to produce this compound, while microbial fermentation uses microorganisms to produce this compound.
Scientific Research Applications
(Z)-4-hydroxy-3-methylpent-3-en-2-one has been extensively studied for its potential biological activities, including antioxidant, anti-inflammatory, anti-cancer, anti-obesity, and anti-diabetic properties. Several studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress, which is a major contributor to the development of various chronic diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of many inflammatory diseases.
properties
CAS RN |
186047-23-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3/b5-4- |
InChI Key |
ZBCJFUZOIPBJEF-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C(\C)/O)/C(=O)C |
SMILES |
CC(=C(C)O)C(=O)C |
Canonical SMILES |
CC(=C(C)O)C(=O)C |
synonyms |
3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)

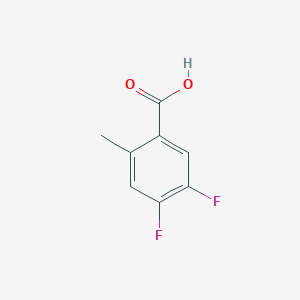
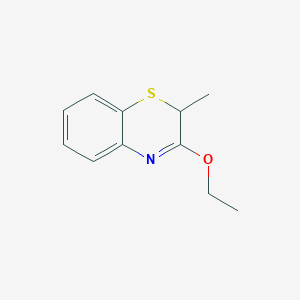
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
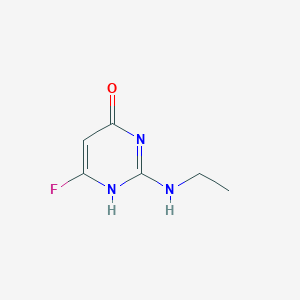
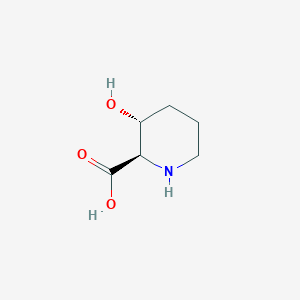
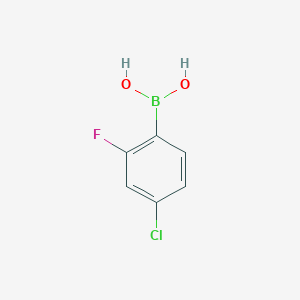
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)